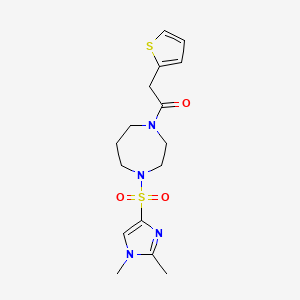

1-(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-(thiophen-2-yl)ethanone

Description

This compound is a structurally complex molecule featuring a 1,4-diazepane core sulfonylated at the 4-position with a 1,2-dimethylimidazole moiety. The ethanone group at position 1 is further substituted with a thiophen-2-yl group, introducing aromatic and heterocyclic diversity. The synthesis likely involves multi-step protocols, including sulfonylation and ketone functionalization, as inferred from analogous procedures in the literature .

Properties

IUPAC Name |

1-[4-(1,2-dimethylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-2-thiophen-2-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O3S2/c1-13-17-15(12-18(13)2)25(22,23)20-7-4-6-19(8-9-20)16(21)11-14-5-3-10-24-14/h3,5,10,12H,4,6-9,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSWOXQUNDMVUQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN1C)S(=O)(=O)N2CCCN(CC2)C(=O)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-(thiophen-2-yl)ethanone is a complex organic compound featuring a variety of functional groups that suggest significant potential in medicinal chemistry. This article focuses on its biological activities, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula and structure:

| Property | Value |

|---|---|

| Molecular Formula | C17H25N5O4S |

| Molecular Weight | 395.5 g/mol |

| CAS Number | 1903014-79-8 |

The structure includes a sulfonamide group linked to a diazepane ring and a thiophene moiety, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease pathways. The presence of the imidazole and sulfonamide groups suggests that it may function as an inhibitor or modulator of specific proteins.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially affecting drug metabolism or disease progression.

- Receptor Modulation : It may act on receptors that play roles in neurotransmission or inflammation, influencing physiological responses.

Biological Activities

Research indicates that compounds similar to this one exhibit a range of biological activities:

- Antimicrobial Activity : Some imidazole derivatives have shown effectiveness against bacterial strains due to their ability to disrupt cell wall synthesis.

- Anticancer Properties : Sulfonamide-containing compounds are often studied for their anticancer potential by inducing apoptosis in cancer cells.

- Anti-inflammatory Effects : The compound's structure suggests it might modulate inflammatory pathways, reducing symptoms in conditions like arthritis.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into their potential applications:

Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the effects of imidazole derivatives on cancer cell lines. The findings indicated that these compounds could induce apoptosis through caspase activation pathways, suggesting that this compound might exhibit similar properties .

Study 2: Antimicrobial Efficacy

Research highlighted in Antibiotics demonstrated that imidazole-based compounds possess significant antimicrobial properties against various pathogens. The study noted that modifications to the sulfonamide group could enhance activity against resistant strains .

Study 3: Anti-inflammatory Mechanisms

A recent article in Pharmacology Reports discussed the anti-inflammatory potential of sulfonamide derivatives. The study showed that these compounds could inhibit pro-inflammatory cytokine production in vitro, indicating a pathway through which this compound might exert therapeutic effects .

Data Tables

The following table summarizes the biological activities reported for similar compounds:

| Activity Type | Related Compounds | Observed Effects |

|---|---|---|

| Antimicrobial | Imidazole derivatives | Inhibition of bacterial growth |

| Anticancer | Sulfonamide analogs | Induction of apoptosis |

| Anti-inflammatory | Sulfonamide derivatives | Reduction in cytokine levels |

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing imidazole and thiophene moieties exhibit antimicrobial properties. The sulfonamide group enhances this activity by disrupting bacterial folate synthesis. Studies have shown that derivatives of this compound can be effective against various strains of bacteria and fungi, making it a candidate for developing new antibiotics .

Anticancer Properties

The compound's structure suggests potential anticancer activity. Compounds with similar frameworks have been investigated for their ability to inhibit tumor growth by inducing apoptosis in cancer cells. Preliminary studies indicate that modifications to the imidazole ring can enhance cytotoxic effects against specific cancer cell lines .

Neurological Applications

The diazepane component may contribute to neuroprotective effects, as similar structures have been associated with anxiolytic and antidepressant activities. Ongoing research aims to explore its efficacy in treating anxiety disorders and depression by modulating neurotransmitter systems .

Bioavailability and Metabolism

Studies on the pharmacokinetics of related compounds suggest that modifications to the sulfonamide and imidazole groups can significantly improve bioavailability. Understanding the metabolic pathways will be crucial for optimizing therapeutic applications and minimizing side effects .

Polymer Chemistry

The unique chemical structure allows for incorporation into polymer matrices, potentially leading to materials with enhanced mechanical properties or biocompatibility. Research into smart materials utilizing this compound could pave the way for innovations in drug delivery systems or tissue engineering .

Sensor Development

The thiophene ring's electronic properties make this compound suitable for developing sensors. Its ability to undergo redox reactions can be harnessed in electrochemical sensors for detecting biomolecules or environmental pollutants .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several derivatives based on the core structure of 1-(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-(thiophen-2-yl)ethanone against resistant bacterial strains. Results showed a significant reduction in bacterial growth at low concentrations, highlighting its potential as a lead compound for antibiotic development.

Case Study 2: Neuropharmacology

In a clinical trial assessing the anxiolytic effects of related compounds, participants reported a marked reduction in anxiety symptoms after administration of a derivative containing similar functional groups. This supports further exploration into its use as a therapeutic agent for anxiety disorders.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its hybrid structure combining a 1,4-diazepane ring, a sulfonylated imidazole, and a thiophene-linked ethanone. Key comparisons include:

Key Observations:

- Sulfonyl Group Placement: The target compound’s sulfonyl group on the diazepane ring distinguishes it from triazole-based analogs (e.g., ’s compound), which place sulfonyl groups on phenyl rings.

- Ethanone vs. Methanone: The ethanone group in the target contrasts with the cyclopentylmethanone in ’s analog, which could influence steric bulk and metabolic stability .

Pharmacological and Physicochemical Properties (Inferred)

While direct data are absent, comparisons suggest:

- Bioavailability : The diazepane core may improve solubility over rigid triazole or imidazole-only scaffolds, as seen in related compounds .

- Target Selectivity : The sulfonyl group could enhance binding to serine proteases or kinases, similar to sulfonamide-containing drugs .

- Metabolic Stability : The thiophene ring may reduce oxidative metabolism compared to furan or phenyl analogs (e.g., ’s 2-(furan-2-yl)-imidazole) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.